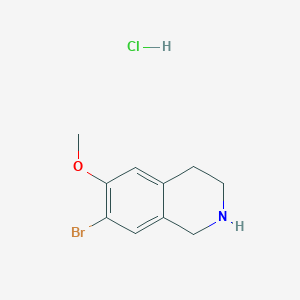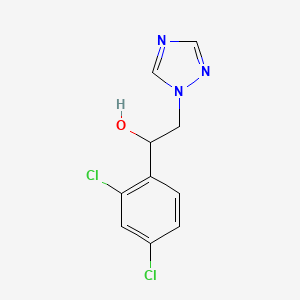
2,3-dichloro-N-(3-chlorophenyl)-4-(ethylsulfonyl)benzenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,3-dichloro-N-(3-chlorophenyl)-4-(ethylsulfonyl)benzenecarboxamide (DCECB) is a synthetic organic compound that has been used in a variety of scientific research applications. It is a versatile compound with a wide range of potential applications in the laboratory. DCECB has been studied for its potential use in the synthesis of other compounds, its mechanism of action, and its biochemical and physiological effects.
Scientific Research Applications
Synthesis and Biological Evaluation
Research has focused on the synthesis of new chemical compounds with potential biological activities. For instance, Ghorbani-Vaghei et al. (2016) demonstrated the synthesis of new 1,4-dihydropyridine derivatives using a catalyst-promoted method that yielded compounds with effective antioxidant and antibacterial properties. These derivatives could serve as a foundation for further pharmaceutical development, showcasing the potential of complex organic compounds in medicinal chemistry (Ghorbani‐Vaghei et al., 2016).
Material Science Applications
In the field of materials science, polyamides and poly(amide-imide)s derived from specific aromatic compounds have been synthesized for their high thermal stability and solubility in aprotic polar solvents. These materials could be utilized in advanced applications, such as high-performance polymers and membranes, demonstrating the versatile applications of complex organic molecules in developing new materials (Saxena et al., 2003).
Antimicrobial and Antipathogenic Research
Compounds with specific structural motifs have been explored for their antimicrobial and antipathogenic activities. Limban et al. (2011) synthesized thiourea derivatives, showing significant activity against bacterial strains known for their biofilm growth capabilities. This research underscores the potential of tailored organic compounds in combating microbial resistance and developing novel antimicrobial agents (Limban et al., 2011).
Chemical Synthesis Techniques
In addition to biological activities, these compounds are integral to novel synthesis techniques. Kasai et al. (2012) described the synthesis of trifluoromethylated cyclopropane derivatives, highlighting the utility of specific sulfonamides in organic synthesis. This approach showcases the importance of such compounds in synthesizing structurally complex natural products and pharmaceuticals, further broadening the scope of their applications (Kasai et al., 2012).
properties
IUPAC Name |
2,3-dichloro-N-(3-chlorophenyl)-4-ethylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl3NO3S/c1-2-23(21,22)12-7-6-11(13(17)14(12)18)15(20)19-10-5-3-4-9(16)8-10/h3-8H,2H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATPBKPNTTAAWTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=C(C(=C(C=C1)C(=O)NC2=CC(=CC=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dichloro-N-(3-chlorophenyl)-4-(ethylsulfonyl)benzenecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3,4-Dimethoxyphenyl)-2-(2-(dimethylamino)ethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2962281.png)
![2-(3-fluoro-4-methoxybenzyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2962283.png)
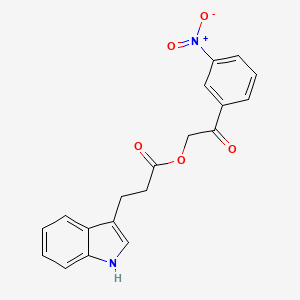

![9-(3,4-dimethylphenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2962287.png)
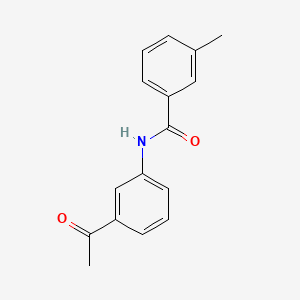
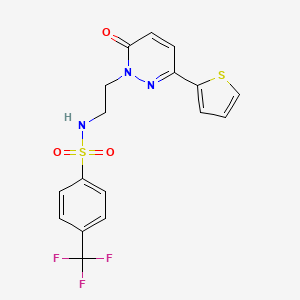
![8-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2962294.png)
![N-(2-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)acetamide](/img/structure/B2962295.png)
![5-(3-Methylbut-2-enyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2962297.png)
![Ethyl 2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B2962299.png)
